1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a synthetic organic compound that features a thiadiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.
Introduction of the Piperidine Moiety: This step may involve the reaction of the thiadiazole intermediate with a piperidine derivative, often under conditions that promote nucleophilic substitution.
Final Coupling: The final step involves coupling the thiadiazole-piperidine intermediate with a difluoropiperidine derivative, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Piperidine Derivatives: Compounds featuring the piperidine moiety.
Difluoropiperidine Compounds: Compounds with difluorinated piperidine structures.
Uniqueness
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is unique due to the combination of its thiadiazole and difluoropiperidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H26F2N4OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H26F2N4OS/c1-16(2,3)14-20-21-15(25-14)23-8-4-12(5-9-23)13(24)22-10-6-17(18,19)7-11-22/h12H,4-11H2,1-3H3 |
InChI Key |
POQUVDACWVODOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.